Lithium phosphate

Übersicht

Beschreibung

Lithium phosphate, with the chemical formula Li₃PO₄, is an inorganic compound that is commonly used in various industrial and scientific applications. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its high thermal stability and is often used in the production of lithium-ion batteries, ceramics, and glass.

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: this compound can be synthesized through a solid-state reaction involving lithium carbonate (Li₂CO₃) and phosphoric acid (H₃PO₄). The reaction is typically carried out at high temperatures (around 800°C) to ensure complete conversion.

Wet Chemical Method: Another common method involves the reaction of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄) at a lower temperature (around 40°C). The resulting this compound precipitate is then filtered, washed, and dried.

Industrial Production Methods:

Microwave-Assisted Hydrothermal Synthesis: This method involves the use of microwave radiation to heat a mixture of lithium hydroxide and phosphoric acid in an aqueous solution.

Solid-State Method: This method involves mixing lithium carbonate and phosphoric acid, followed by heating the mixture to high temperatures to form this compound.

Types of Reactions:

Double Displacement Reactions: this compound can undergo double displacement reactions with other compounds.

Acid-Base Reactions: this compound can react with acids to form lithium salts and phosphoric acid. For instance, it reacts with hydrochloric acid to produce lithium chloride and phosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include lithium hydroxide, phosphoric acid, and lithium carbonate.

Conditions: Reactions are typically carried out at varying temperatures depending on the desired product and method used.

Major Products:

Lithium Hydroxide: Formed in reactions with hydroxides.

Lithium Salts: Formed in reactions with acids.

Chemistry:

Battery Technology: this compound is a key component in lithium-ion batteries, particularly in the form of lithium iron phosphate (LiFePO₄), which is used as a cathode material.

Catalysis: It is used as a catalyst in various chemical reactions due to its thermal stability and reactivity.

Biology and Medicine:

Pharmaceuticals: this compound is used in the formulation of certain medications, particularly those used to treat bipolar disorder.

Industry:

Ceramics and Glass: It is used in the production of ceramics and glass due to its ability to improve thermal and mechanical properties.

Electronics: Used in the manufacturing of electronic components due to its high thermal stability and conductivity.

Wirkmechanismus

Lithium phosphate exerts its effects primarily through its interaction with various molecular targets and pathways. In the context of lithium-ion batteries, lithium ions move between the anode and cathode during charge and discharge cycles, facilitating the storage and release of electrical energy . In pharmaceuticals, lithium ions are believed to modulate neurotransmitter activity and intracellular signaling pathways, contributing to their therapeutic effects in mood disorders .

Vergleich Mit ähnlichen Verbindungen

Lithium Iron Phosphate (LiFePO₄): Used as a cathode material in lithium-ion batteries, known for its high safety and stability.

Lithium Cobalt Oxide (LiCoO₂): Another cathode material used in lithium-ion batteries, known for its high energy density but lower thermal stability compared to lithium iron phosphate.

Uniqueness:

Thermal Stability: Lithium phosphate is more thermally stable compared to other lithium compounds, making it suitable for high-temperature applications.

Safety: It is considered safer for use in batteries compared to lithium cobalt oxide due to its lower risk of thermal runaway.

Biologische Aktivität

Lithium phosphate (Li3PO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of bone regeneration, cellular signaling, and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is a lithium salt of phosphoric acid. It has been studied for its role in biological systems, particularly concerning its effects on bone tissue engineering and its potential as an antibacterial agent. The compound's bioactivity is largely attributed to the release of lithium ions (Li+) in physiological environments, which can influence cellular processes.

- Osteogenesis : Lithium ions are known to enhance osteogenic differentiation and proliferation in bone cells. Studies have shown that lithium can increase the expression of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and collagen type I alpha 1 (Col1α1) in osteoblasts, indicating its role in bone formation and mineralization .

-

Cell Signaling Pathways :

- Wnt/β-catenin Pathway : Lithium is recognized for its ability to activate the Wnt/β-catenin signaling pathway, which is crucial for bone development. By inhibiting glycogen synthase kinase 3 beta (GSK-3β), lithium promotes the stabilization and accumulation of β-catenin in the cytoplasm, leading to enhanced transcription of osteogenic genes .

- PI3K-AKT Pathway : Additionally, lithium may influence the PI3K-AKT pathway, further supporting cell survival and proliferation .

- Antibacterial Properties : this compound has demonstrated antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The incorporation of lithium into hydroxyapatite scaffolds has been shown to enhance their antibacterial properties, making them suitable for biomedical applications .

Bioactivity Studies

A study investigating the bioactivity of lithium-doped hydroxyapatite revealed that optimal lithium concentrations (around 1.0 wt%) significantly improved osteogenic activity and cell proliferation compared to higher concentrations that exhibited cytotoxic effects .

| Concentration (wt%) | ALP Activity | Cell Proliferation | Remarks |

|---|---|---|---|

| 0.5 | Moderate | High | Suitable for osteogenesis |

| 1.0 | Highest | Highest | Optimal for bioactivity |

| 2.0 | Decreased | Moderate | Increased solubility; toxic |

| 4.0 | Lowest | Low | Cytotoxic effects observed |

Case Studies

- Bone Regeneration : In animal model studies, this compound has been shown to enhance bone healing and regeneration by promoting osteoblast activity and mineralization processes . The positive effects on bone density and structure highlight its potential use in orthopedic applications.

- Antibacterial Applications : The integration of this compound into biomaterials has been explored as a strategy to combat infection in surgical implants. Its ability to inhibit bacterial growth while promoting cell adhesion makes it a promising candidate for further research in this area .

Analyse Chemischer Reaktionen

Co-Precipitation Method

In a typical co-precipitation method, lithium carbonate (

) and trisodium phosphate dodecahydrate (

) are reacted under controlled pH and temperature conditions.

-

Procedure:

-

Dissolve

in deionized water to achieve a lithium concentration of approximately 0.21 mol/L. -

Adjust the pH to around 5–5.5 using hydrochloric acid.

-

Heat the solution to remove carbonate ions, then increase the pH to 12–13 by adding sodium hydroxide.

-

Gradually add the sodium phosphate solution while maintaining stirring and temperature between 70–92 °C.

-

This method yields high-purity

with a typical precipitation efficiency exceeding 95% under optimal conditions .

Precipitation from Lithium Solutions

Another approach involves precipitating this compound directly from lithium solutions by adding sodium phosphate under varying experimental conditions such as initial lithium concentration and pH.

-

Key Findings:

Chemical Reactions Involving this compound

This compound participates in various chemical reactions, particularly in electrochemical processes and as a precursor in synthesizing other compounds.

Electrochemical Reactions

This compound is often studied in the context of lithium-ion batteries. It can undergo electrochemical reactions where it acts as an electrode material or interacts with other compounds:

-

Reaction Example:

This reaction highlights how lithium ions can interact with lead phosphate to form this compound and metallic lead, which is significant for battery applications .

Nucleation Kinetics

The nucleation kinetics of this compound precipitation has been extensively studied. It has been shown that:

-

The nucleation can be described by a power law resembling mass action kinetics.

-

Classical nucleation theory applies to the homogeneous nucleation of sparingly soluble salts like this compound, indicating that the process is influenced by temperature and concentration .

Characterization of this compound

Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are essential for analyzing the structural properties of this compound.

X-ray Diffraction Analysis

XRD studies reveal:

-

The formation of single-phase with specific lattice constants.

-

The presence of impurities or secondary phases can be monitored through peak analysis in XRD patterns .

Morphological Studies

Morphological analysis shows that:

-

Crystals formed during precipitation exhibit various shapes depending on synthesis conditions, affecting their reactivity and application potential .

Future Research Directions

Future studies could focus on optimizing synthesis parameters for better yields and exploring new applications in advanced materials and energy systems.

| Parameter | Optimal Value |

|---|---|

| Lithium Concentration | ~0.21 mol/L |

| Initial pH | 12–13 |

| Temperature | 70–92 °C |

| Precipitation Efficiency | >95% |

This article underscores the significance of understanding the chemical reactions involving this compound to harness its full potential in various technological applications.

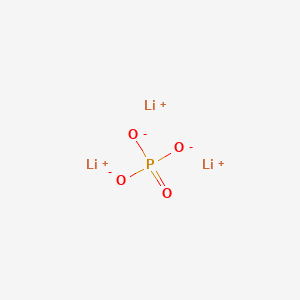

Eigenschaften

CAS-Nummer |

10377-52-3 |

|---|---|

Molekularformel |

H3LiO4P |

Molekulargewicht |

105.0 g/mol |

IUPAC-Name |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

Kanonische SMILES |

[Li].OP(=O)(O)O |

Key on ui other cas no. |

10377-52-3 |

Physikalische Beschreibung |

DryPowde |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.